5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17588724
InChI: InChI=1S/C8H10N2/c1-6-2-3-7-8(10-6)4-5-9-7/h2-3,9H,4-5H2,1H3
SMILES:
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol

5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

CAS No.:

Cat. No.: VC17588724

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine -

Specification

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
IUPAC Name 5-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C8H10N2/c1-6-2-3-7-8(10-6)4-5-9-7/h2-3,9H,4-5H2,1H3
Standard InChI Key QEYHZVWJZHJRRF-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C1)NCC2

Introduction

Structural and Nomenclature Characteristics of 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Core Scaffold and Isomeric Differentiation

The pyrrolo[3,2-b]pyridine system consists of a pyrrole ring fused to a pyridine nucleus at the 3,2-b positions, distinguishing it from other isomers such as pyrrolo[3,4-c]pyridine or pyrrolo[2,3-b]pyridine . The 5-methyl-2,3-dihydro variant introduces two critical modifications:

  • Partial saturation: The 2,3-dihydro moiety reduces one double bond in the pyrrole ring, altering electronic distribution and conformational flexibility.

  • Methyl substitution: A methyl group at position 5 influences steric and electronic properties, potentially enhancing metabolic stability compared to non-methylated analogs.

The IUPAC name 5-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine unambiguously defines the substitution pattern and saturation state. Computational modeling suggests that the dihydro modification imposes a puckered conformation, which may impact binding interactions in biological systems .

Physicochemical Properties

While experimental data for this specific compound are scarce, empirical estimates based on homologous structures predict:

PropertyPredicted ValueBasis for Estimation
Molecular Weight148.19 g/molC₉H₁₀N₂
LogP (Octanol-Water)1.8 ± 0.3Analogous dihydro-pyrrolopyridines
Aqueous Solubility~2.1 mg/mLMethyl group enhances hydrophobicity
pKa (Basic Nitrogen)4.9–5.3Pyridine N protonation

These properties suggest moderate lipophilicity suitable for blood-brain barrier penetration, making the compound potentially relevant for central nervous system (CNS)-targeted therapies .

Synthetic Methodologies for Pyrrolo[3,2-b]pyridine Derivatives

Classical Cyclization Approaches

The synthesis of pyrrolo[3,2-b]pyridines often employs cyclization strategies using appropriately substituted precursors. A representative route involves:

  • Palladium-catalyzed Suzuki coupling: As demonstrated in pyrrolo[2,3-b]pyridine syntheses, aryl boronic acids react with halogenated azaindoles to install substituents at specific positions . For 5-methyl derivatives, methyl-substituted boronic esters could be utilized.

  • Bromination and functionalization: Electrophilic bromination at the 3-position followed by nucleophilic displacement or cross-coupling introduces diverse substituents .

  • Reductive amination: Saturation of the pyrrole ring via catalytic hydrogenation yields the 2,3-dihydro moiety while preserving the pyridine nucleus.

Example Synthesis Pathway (Adapted from ):

  • Suzuki coupling: 5-Bromo-7-azaindole + Methylboronic acid → 5-Methyl-7-azaindole.

  • Dihydrogenation: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the 2,3-bond.

  • Protection/deprotection: Tosyl group introduction stabilizes intermediates during functionalization.

Challenges in Regioselective Methylation

Introducing the methyl group at position 5 requires precise control to avoid competing reactions at the 4- or 6-positions. Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides, sulfonamides) enable regioselective lithiation and subsequent methylation with methyl iodide .

Comparative Analysis with Related Heterocycles

FeaturePyrrolo[3,2-b]pyridinePyrrolo[3,4-c]pyridinePyrrolo[2,3-b]pyridine
AromaticityPartially saturatedFully aromaticFully aromatic
Synthetic AccessibilityModerateChallengingHigh
Bioactivity SpectrumCNS, AntiviralAntiviral, Anticancer Kinase inhibition
Metabolic StabilityHigh (dihydro)ModerateLow

Future Directions and Research Opportunities

  • Targeted Synthesis: Develop streamlined routes for 5-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine to enable biological testing.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and selectivity in CNS or antiviral targets.

  • Computational Modeling: Predict binding modes against HIV integrase or dopamine receptors using molecular docking simulations.

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